molecular formula C26H20N2O3 B12013149 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 767320-44-5

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12013149
CAS No.: 767320-44-5
M. Wt: 408.4 g/mol
InChI Key: DFVJIGXIIVGOSE-WPWMEQJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthoyl hydrazone intermediate, followed by its reaction with a substituted benzoic acid derivative under specific conditions. Common reagents used in these reactions include hydrazine derivatives, naphthoyl chloride, and substituted benzoic acids. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific substitution pattern and the presence of both naphthoyl and carbohydrazonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

767320-44-5

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

[4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C26H20N2O3/c1-18-6-4-9-21(16-18)26(30)31-22-14-12-19(13-15-22)17-27-28-25(29)24-11-5-8-20-7-2-3-10-23(20)24/h2-17H,1H3,(H,28,29)/b27-17+

InChI Key

DFVJIGXIIVGOSE-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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